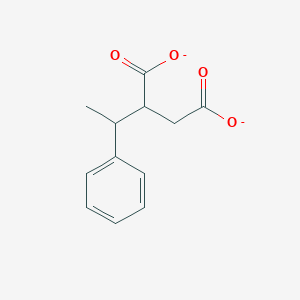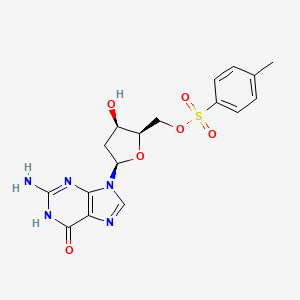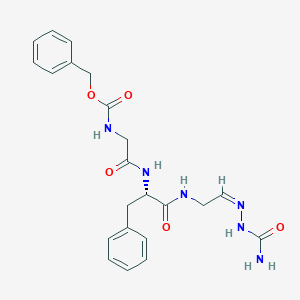
2,6-Deoxyfructosazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Deoxyfructosazine is an organic compound with the molecular formula C12H20N2O7 and a molecular weight of 304.30 g/mol . It is a pyrazine derivative and is known for its stability and solubility in water and alcohols . This compound is often used in analytical testing within the food and beverage sector .
Preparation Methods
2,6-Deoxyfructosazine can be synthesized through various chemical methods. One common synthetic route involves the reaction of fructose with amines or ammonia . The process typically involves several steps, including dehydration and cyclization reactions, to yield the final product . Industrial production methods may vary, but they generally follow similar principles, with adjustments made to optimize yield and purity .
Chemical Reactions Analysis
2,6-Deoxyfructosazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2,6-Deoxyfructosazine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for testing food additives and flavors.
Medicine: Research has shown its potential in studying diseases such as diabetes and cancer.
Industry: It is utilized in the food and beverage industry for analytical testing and quality control.
Mechanism of Action
The mechanism of action of 2,6-Deoxyfructosazine involves its interaction with specific molecular targets and pathways. It is known to participate in various biochemical reactions, influencing metabolic pathways related to carbohydrates . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,6-Deoxyfructosazine can be compared with other similar compounds such as fructosazine and deoxyfructosazine . These compounds share structural similarities but differ in their specific functional groups and properties. For instance, fructosazine has additional hydroxyl groups compared to this compound, which can influence its reactivity and applications . The uniqueness of this compound lies in its specific structure, which provides distinct stability and solubility characteristics .
Properties
CAS No. |
36806-15-2 |
|---|---|
Molecular Formula |
C12H20N2O7 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1 |
InChI Key |
MBHUNOHYVYVNIP-VSSNEEPJSA-N |
SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
Isomeric SMILES |
C1=C(N=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
melting_point |
168.5 - 168.8 °C |
physical_description |
Solid |
Synonyms |
(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol; 2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine; |
Origin of Product |
United States |
Q1: How is 2,6-Deoxyfructosazine formed in tobacco?
A: 2,6-DOF is formed through the reaction of reducing sugars, like glucose, with ammonia during tobacco processing and storage. This process, known as the Maillard reaction, is also responsible for the formation of other nitrogenous compounds like 2,5-deoxyfructosazine and amino sugars. Research suggests a strong correlation between the levels of 2,6-DOF and amino sugars in tobacco, indicating a shared formation pathway. []
Q2: What happens to this compound when tobacco is burned?
A: During tobacco pyrolysis (burning), 2,6-DOF can decompose into various pyrazine compounds. These include 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine. [] While the exact contribution of these pyrazines to the overall toxicity of tobacco smoke needs further investigation, their presence raises concerns as some pyrazines are known or suspected carcinogens.
Q3: How is this compound analyzed in tobacco?
A: A reliable method for quantifying 2,6-DOF in tobacco utilizes liquid chromatography-tandem mass spectrometry (LC/MS/MS). This technique involves extracting the compound from tobacco samples using a water-methanol solution and then separating it using hydrophilic interaction liquid chromatography (HILIC). Detection and quantification are achieved through electrospray positive ionization mass spectrometry. []
Q4: Can this compound be synthesized in a sustainable way?
A: Researchers have successfully synthesized 2,6-DOF from renewable biomass sources like cellobiose. This one-pot, two-step method involves hydrolyzing cellobiose into glucose, followed by a reaction with ammonium formate to yield 2,6-DOF. [] This approach offers a potential pathway for producing 2,6-DOF for research purposes without relying solely on tobacco as a source.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)









